

C.I. Direct Violet 66 synonyms and alternative names

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Compound of Interest

Compound Name: C.I. Direct violet 66

Cat. No.: B12384119

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An In-depth Technical Guide to **C.I. Direct Violet 66**: Synonyms, Properties, and Research Applications

This technical guide provides a comprehensive overview of **C.I. Direct Violet 66**, a diazo direct dye. The information is tailored for researchers, scientists, and drug development professionals who may consider this compound for their work. This document covers its various synonyms and alternative names, physicochemical properties, potential applications in a research context, and generalized experimental protocols.

Synonyms and Alternative Names

C.I. Direct Violet 66 is known by a variety of names in industrial and research settings. Identifying these synonyms is crucial for a comprehensive literature search and for sourcing the material.

Common Synonyms and Identifiers:

- C.I. 29120[1][2]
- CAS Registry Number: 6798-03-4[1]
- Direct Fast Violet 4BL[2]
- Direct Fast Violet 5BL

- Direct Violet D-5BL
- Solophenyl Violet 4BLE[2][3]
- Benzanil Supra Violet 5BLL
- Chlorantine Fast Violet 5BLL
- Diazol Light Violet BLN
- Direct Supra Light Violet M 5BL
- Kayarus Supra Violet 5BL
- Saturn Violet L 4B
- Suprexcel Violet 5BL
- Tricufix Violet 2BL
- Doramin Light Violet 5B 250%[2]
- Dyrect Fast Violet BLD[2]
- Dyrite Violet 5BL[2]
- Formo Direct Violet FDV[2]
- Indosol Violet SF-B[2]
- Intralite Fast Violet 5BLL[2]

Physicochemical Properties

The fundamental properties of **C.I. Direct Violet 66** are summarized in the table below, providing a clear reference for its chemical identity and characteristics.

Property	Value
C.I. Number	29120[1][2]
CAS Registry Number	6798-03-4[1]
Chemical Class	Double Azo Class[1]
Molecular Formula	$C_{32}H_{23}N_7Na_2O_{14}S_4$ [1][2]
Molecular Weight	903.81 g/mol [1][2]
Physical Appearance	Purple Powder[1]
Solubility	Soluble in water[1]
Copper Complex Form	Some sources report a molecular formula of $C_{32}H_{19}Cu_2N_7NaO_{14}S_4^-$ and a molecular weight of 1003.86 g/mol .[1]

Research Applications and Usage

While primarily an industrial dye for cellulose fibers, paper, and leather, **C.I. Direct Violet 66**'s properties suggest potential applications in biological research, particularly in histology and cytopathology.[4][5] Dyes are essential tools for observing and analyzing cell structures, tracking biomolecules, and evaluating cell functions.[4][5]

Potential research applications include:

- **Histological Staining:** As a direct dye, it has an affinity for linear molecules and could potentially be used for staining structures like collagen or amyloid fibrils in tissue sections.[6]
- **Counterstain:** It could be evaluated as a counterstain in various histological protocols to provide contrast to a primary stain.
- **Cell-Based Assays:** The dye's ability to stain cellular components could be explored in cell-based assays for assessing morphology or other phenotypic changes.[6]

It is important to note that specific, peer-reviewed protocols for the use of **C.I. Direct Violet 66** in biological research are not widely published. Therefore, any application in a research setting

would require optimization and validation.

Experimental Protocols

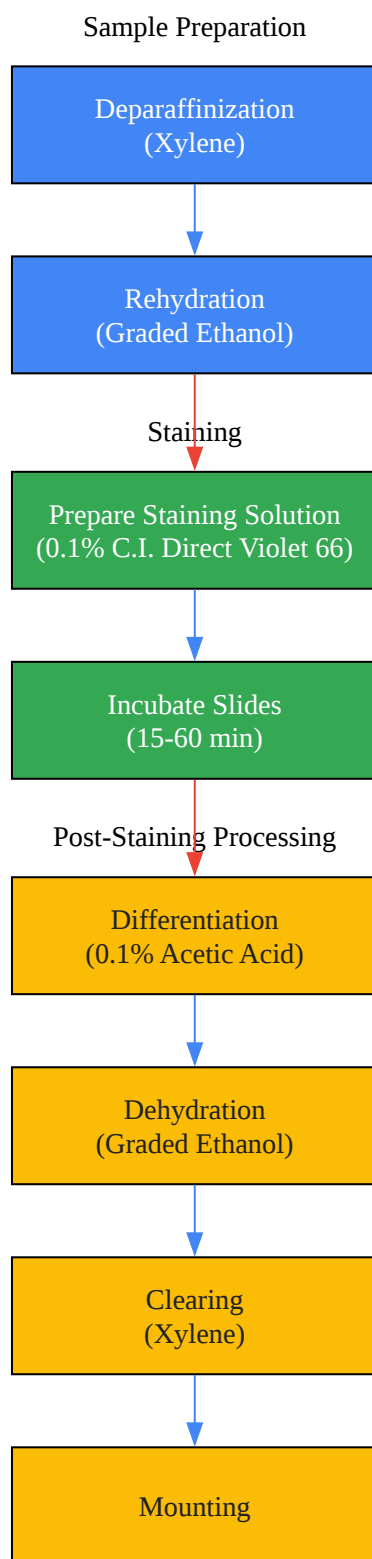
The following are generalized protocols that can serve as a starting point for researchers interested in exploring the use of **C.I. Direct Violet 66** in a laboratory setting.

Generalized Protocol for Histological Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections

This protocol outlines a typical workflow for using a direct dye for staining tissue sections. Optimization of dye concentration, incubation times, and pH will be necessary for specific applications.

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene (or a xylene substitute) for 2 changes of 5 minutes each.
 - Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), and 70% (2 minutes).[\[6\]](#)
 - Rinse in running tap water for 5 minutes, followed by a rinse in distilled water.[\[6\]](#)
- Staining:
 - Prepare a 0.1% (w/v) stock solution of **C.I. Direct Violet 66** in distilled water. Gentle heating may be required for complete dissolution.
 - Prepare the working staining solution by diluting the stock solution. The pH of the staining solution is a critical factor; acidic conditions may enhance staining of positively charged tissue components.[\[7\]](#) Consider preparing a series of staining solutions in different buffers (e.g., acetate, phosphate) to determine the optimal pH for your target.[\[7\]](#)
 - Immerse the rehydrated slides in the **C.I. Direct Violet 66** staining solution for 15-60 minutes at room temperature.[\[6\]](#)[\[7\]](#)

- Differentiation and Dehydration:
 - Briefly rinse slides in 0.1% acetic acid to remove excess stain.[\[6\]](#)
 - Wash in running tap water for 5 minutes.[\[6\]](#)
 - Dehydrate the sections through a graded series of ethanol: 70% (2 minutes), 95% (2 minutes), and 100% (2 changes, 3 minutes each).[\[6\]](#)
- Clearing and Mounting:
 - Clear the slides in two changes of xylene for 5 minutes each.[\[6\]](#)[\[7\]](#)
 - Mount with a permanent mounting medium and a coverslip.[\[6\]](#)[\[7\]](#)



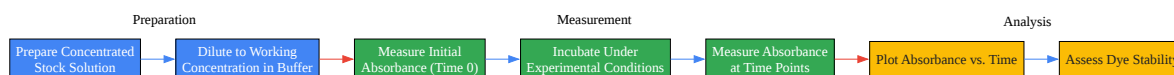
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A generalized workflow for histological staining.

Protocol for Assessing the Stability of C.I. Direct Violet 66 in Biological Buffers

The stability of the dye in your experimental buffer is crucial for reproducible results. This protocol provides a method to evaluate this stability over time.[\[8\]](#)

- Reagent Preparation:
 - Prepare a concentrated stock solution of **C.I. Direct Violet 66** in a suitable solvent (e.g., DMSO or water).
 - Prepare your biological buffer of interest (e.g., PBS, Tris, HEPES).
- Experimental Procedure:
 - Dilute the **C.I. Direct Violet 66** stock solution in your biological buffer to the final desired working concentration.
 - Immediately after preparation (Time 0), measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer to determine the maximal absorbance wavelength (λ_{max}).[\[8\]](#)
 - Incubate the solution under your intended experimental conditions (e.g., temperature, light exposure).[\[8\]](#)
 - Measure the absorbance at λ_{max} at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).
- Data Analysis:
 - Plot the absorbance at λ_{max} versus time.
 - A stable solution will show minimal change in absorbance over time. A significant decrease in absorbance indicates degradation of the dye.



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Workflow for assessing dye stability in a buffer.

Safety and Handling

While specific toxicity data for **C.I. Direct Violet 66** is limited, it should be handled with the care accorded to all laboratory chemicals. Azo dyes as a class may present health and environmental risks, with some having the potential to break down into aromatic amines.[9]

Personal Protective Equipment (PPE):

- Gloves: Wear nitrile or other chemical-resistant gloves.[9]
- Eye Protection: Use safety glasses with side shields or chemical splash goggles.[9]
- Respiratory Protection: When handling the powder form, a NIOSH-approved respirator is recommended to prevent inhalation.[9]
- Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[9]

Disposal:

- Treat **C.I. Direct Violet 66** as hazardous chemical waste.[9]
- Do not dispose of the dye down the drain or in regular solid waste.[9]
- Collect solid and aqueous waste in clearly labeled, sealed, and compatible hazardous waste containers.[9]

Conclusion

C.I. Direct Violet 66 is a versatile dye with a well-defined chemical identity and a number of industrial synonyms. While its application in biological research is not yet widely established, its properties as a direct dye suggest it may be a useful tool for histological and cytological staining. The generalized protocols provided in this guide offer a foundation for researchers to explore its potential applications. As with any new reagent, thorough optimization and validation are essential for achieving reliable and reproducible results.

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